Isoquinolin-2-ium

Antifungal Agricultural fungicide Plant protection

Isoquinolin-2-ium (the isoquinolinium cation, C₉H₈N⁺) is the N-protonated or N-alkylated quaternary ammonium derivative of isoquinoline, a benzopyridine heterocycle isomeric with quinoline. The parent isoquinoline exhibits a pKₐ of 5.14–5.4, making it a stronger base than quinoline (pKₐ ≈ 4.9) and enabling facile salt formation with a broad range of acids.

Molecular Formula C9H8N+
Molecular Weight 130.17 g/mol
Cat. No. B8376362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-2-ium
Molecular FormulaC9H8N+
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C=[NH+]C=CC2=C1
InChIInChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/p+1
InChIKeyAWJUIBRHMBBTKR-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoquinolin-2-ium: The Quaternary Isoquinolinium Cation—Physicochemical Properties, Procurement Rationale, and Comparator Context


Isoquinolin-2-ium (the isoquinolinium cation, C₉H₈N⁺) is the N-protonated or N-alkylated quaternary ammonium derivative of isoquinoline, a benzopyridine heterocycle isomeric with quinoline [1]. The parent isoquinoline exhibits a pKₐ of 5.14–5.4, making it a stronger base than quinoline (pKₐ ≈ 4.9) and enabling facile salt formation with a broad range of acids . This permanently cationic framework underlies its utility across multiple research domains: as a synthetic intermediate for chiral tetrahydroisoquinolines via asymmetric hydrogenation, as a pharmacophore in antifungal and enzyme-inhibitory scaffolds, as a photooxidant in visible-light photocatalysis, and as a fluorescent probe core for DNA sensing and theranostics [2]. The isoquinolinium scaffold is structurally distinct from its neutral isoquinoline progenitor and from the isomeric quinolinium cation, differences that translate into measurable divergence in biological potency, selectivity, photophysical behavior, and synthetic versatility.

Why Isoquinolin-2-ium Cannot Be Interchanged with Neutral Isoquinoline or Quinolinium Analogs—Structural Prerequisites for Activity Divergence


The permanent positive charge on the isoquinolinium nitrogen fundamentally alters electronic distribution, solubility, and molecular recognition compared to neutral isoquinoline. In biological systems, quaternization converts isoquinoline from a membrane-permeable weak base into a cationic species with altered transporter affinity, mitochondrial accumulation, and target engagement [1]. Direct comparative studies demonstrate that N-methylisoquinolinium ions are the most active class of MAO-A inhibitors among all isoquinoline derivatives tested, exceeding the potency of neutral isoquinolines, dihydroisoquinolines, and tetrahydroisoquinolines [2]. In synthetic chemistry, the isoquinolinium salt is a distinctly more reactive electrophile than neutral isoquinoline, enabling regio- and stereoselective transformations (e.g., asymmetric hydrogenation to chiral tetrahydroisoquinolines with up to 97% ee) that are inaccessible with the neutral parent [3]. Substituting the isoquinolinium scaffold with quinolinium—its regioisomeric counterpart—alters the spatial orientation of the positive charge relative to the fused benzene ring, leading to divergent ionic liquid crystal phase behavior, different biological target selectivity, and distinct photophysical properties [4]. These structure-derived differences mean that in-class substitution without experimental verification risks loss of potency, selectivity, or synthetic utility.

Quantitative Differentiation Evidence for Isoquinolin-2-ium Derivatives vs. Key Comparators: Antifungal, MAO-A, hCE2, Cytotoxicity, and Photocatalytic Dimensions


Antifungal Potency: 2-Aryl-6-chloro-3,4-dihydroisoquinolin-2-ium Salts vs. Commercial Fungicide Azoxystrobin

In a head-to-head in vitro evaluation against three phytopathogenic fungi, 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium bromides significantly outperformed the commercial strobilurin fungicide azoxystrobin. Compound 5-34 exhibited an EC50 of 3.9 μg/mL against Valsa mali, compared to azoxystrobin's EC50 of 37.2 μg/mL—a 9.5-fold potency advantage. Against Curvularia lunata, compound 5-2 achieved an EC50 of 4.6 μg/mL vs. 71.9 μg/mL for azoxystrobin (15.6-fold improvement). Overall, 31 of 34 test compounds showed higher inhibition rates against C. lunata than azoxystrobin [1].

Antifungal Agricultural fungicide Plant protection

Antifungal Broad-Spectrum Activity: 2-Aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium Salts vs. Natural Alkaloids and Azoxystrobin

A series of 2-aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts, designed as simplified analogues of quaternary benzo[c]phenanthridine alkaloids (QBAs), were tested against five plant pathogenic fungi. The majority of compounds displayed average EC50 values of 7.87–20.0 μM, proving superior to both the natural QBA benchmarks sanguinarine and chelerythrine, and to the commercial fungicide azoxystrobin. Six lead compounds achieved average EC50 values of 3.5–5.1 μg/mL across the fungal panel. Selected compounds also outperformed thiabendazole and carbendazim against Fusarium solani, F. graminearum, and Colletotrichum gloeosporioides [1].

Antifungal Natural product analog QBA

MAO-A Inhibition: N-Methylisoquinolinium Ions as the Most Potent Isoquinoline-Derived Class

In a systematic comparative study across five isoquinoline structural classes—neutral isoquinolines, N-methyl-1,2-dihydroisoquinolines, N-methyl-1,2,3,4-tetrahydroisoquinolines, 1,2,3,4-tetrahydroisoquinolines, and N-methylisoquinolinium ions—the N-methylisoquinolinium ions emerged as the most potent MAO-A inhibitor class. The lead compound, N-methyl-6-methoxyisoquinolinium ion, exhibited an IC50 of 0.81 μM against MAO-A with competitive inhibition kinetics. All tested compounds acted as reversible, time-independent inhibitors with distinct selectivity toward MAO-A over MAO-B. 3D-QSAR (CoMFA) modeling confirmed the critical role of the quaternary ammonium charge in modulating inhibitory potency [1].

Monoamine oxidase Neuropharmacology Parkinson's disease

hCE2 Selectivity: Dihydrooxazolo[2,3-a]isoquinolinium Exhibits >83-Fold Selectivity over hCE1

Compound 23o, featuring a dihydrooxazolo[2,3-a]isoquinolinium skeleton, demonstrated potent inhibition of human carboxylesterase 2 (hCE2) with an IC50 of 1.19 μM and Ki of 0.84 μM, while showing negligible activity against the closely related hCE1 isoform (IC50 > 100 μM). This translates to >83.89-fold selectivity for hCE2 over hCE1. Furthermore, 23o inhibited intracellular hCE2 in living HepG2 cells with an IC50 of 2.29 μM, confirming cell-membrane permeability. SAR analysis established that the oxazolinium skeleton is essential for hCE inhibitory activity, and the benzyloxy moiety primarily governs hCE2-over-hCE1 selectivity [1].

Carboxylesterase Drug metabolism Selectivity

Cytotoxicity Enhancement: Isoquinolinium Ions vs. Neutral Isoquinolines in Dopaminergic SH-SY5Y Cells

In a comparative cytotoxicity study using human dopaminergic neuroblastoma SH-SY5Y cells, isoquinolinium ions bearing methyl groups at the C-1 and N-2 positions proved more cytotoxic than their simple (non-quaternized) isoquinoline counterparts, regardless of whether a catechol structure was present. The oxidized isoquinolinium form of the parkinsonism-inducing precursor N-methyl-(R)salsolinol—namely 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (1,2-DMDHIQ⁺)—was identified as the most potent toxin among all isoquinolines examined in this assay. This establishes that N-quaternization (conversion to the isoquinolinium form) represents a metabolic bioactivation step that significantly increases cytotoxicity compared to the parent neutral isoquinoline [1].

Neurotoxicity Parkinson's disease Cytotoxicity

Photoredox Potential: Isoquinolinium Photooxidant IQ1•H⁺ Exhibits +2.33 V vs. SCE Excited-State Reduction Potential

In a recently reported photocatalytic system, in situ protonation of neutral isoquinoline precatalyst IQ1 generates isoquinolinium IQ1•H⁺, which exhibits an excited-state reduction potential of +2.33 V vs. SCE. This exceptionally high oxidative potential enables single-electron-transfer (SET) oxidation of electronically inert arenes, facilitating direct C–H amination with a broad substrate scope including electronically neutral arenes and pharmaceutical small molecules bearing azoles and pyridines. The neutral isoquinoline precatalyst IQ1 is inactive under these conditions; only the protonated isoquinolinium form possesses the requisite excited-state oxidizing power [1].

Photocatalysis C-H amination Photooxidant

Highest-Impact Application Scenarios for Isoquinolin-2-ium Derivatives Based on Quantitative Differentiation Evidence


Agricultural Fungicide Lead Discovery: Replacing Strobilurin-Resistant Pathogen Management

The demonstrated 9.5–15.6-fold EC50 superiority of 2-aryl-6-chloro-3,4-dihydroisoquinolin-2-ium salts over azoxystrobin against Valsa mali and Curvularia lunata [1] positions this scaffold as a high-priority chemotype for agrochemical companies facing strobilurin resistance. The broad-spectrum activity (effective against all five tested phytopathogens) combined with synthetic accessibility via N-alkylation of isoquinolines makes this class suitable for parallel library synthesis and structure–activity optimization. Procurement of diverse isoquinolinium salt libraries enables rapid screening against panel-specific fungal strain collections, with the 2-aryl substitution pattern identified as the critical variable for potency tuning.

Selective hCE2 Inhibitor Development for Intestinal Drug Metabolism Modulation

The >83-fold hCE2-over-hCE1 selectivity of dihydrooxazolo[2,3-a]isoquinolinium compound 23o (hCE2 IC50 = 1.19 μM vs. hCE1 IC50 > 100 μM) [1] establishes this scaffold as a leading template for developing intestinal-selective carboxylesterase inhibitors. Such inhibitors are therapeutically relevant for reducing irinotecan-induced delayed diarrhea (a dose-limiting toxicity caused by intestinal hCE2-mediated hydrolysis of the prodrug) without interfering with hepatic hCE1-dependent metabolism. The confirmed cell-membrane permeability (cellular IC50 = 2.29 μM in HepG2 cells) further supports their utility in cell-based DMPK assays, making this compound class a strategic procurement target for ADME-Tox research units.

Visible-Light Photocatalytic C–H Functionalization of Late-Stage Drug Intermediates

The isoquinolinium photooxidant IQ1•H⁺, with its excited-state reduction potential of +2.33 V vs. SCE, enables direct C–H amination of electronically neutral arenes under visible-light irradiation [1]. This metal-free photocatalytic platform is particularly valuable for medicinal chemistry groups performing late-stage functionalization of drug candidates, where mild conditions and broad functional group tolerance (demonstrated with azoles and pyridines) are essential. The in situ generation of the active isoquinolinium species from a bench-stable neutral isoquinoline precatalyst simplifies procurement logistics—only the precursor needs to be stocked, with acid-mediated activation performed immediately before use.

MAO-A-Focused Neuropharmacology: Privileged Scaffold for Parkinson's Disease-Relevant Inhibitor Design

The class-level finding that N-methylisoquinolinium ions are the most active MAO-A inhibitors among all isoquinoline subclasses [1], coupled with evidence that N-methylisoquinolinium ions inhibit mitochondrial complex I and are detectable in human brain tissue [2], makes this scaffold a dual-purpose tool for Parkinson's disease research. Researchers can employ N-methylisoquinolinium derivatives either as MAO-A inhibitor leads (IC50 = 0.81 μM for the 6-methoxy analog) or as chemical probes to study endogenous neurotoxin mechanisms. The demonstrated SAR—where N-quaternization and methoxy substitution at the 6-position synergistically enhance potency—provides a rational basis for focused library procurement around the N-methyl-6-substituted isoquinolinium core.

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